Cas no 57005-14-8 ((2-chloro-4-methylphenyl)thiourea)

(2-Chloro-4-methylphenyl)thiourea is a thiourea derivative characterized by the presence of a chloro and methyl substituent on the phenyl ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its structural features, including the electron-withdrawing chloro group and electron-donating methyl group, enhance its reactivity in nucleophilic substitution and condensation reactions. The thiourea moiety further contributes to its utility in metal coordination and heterocycle formation. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties make it suitable for applications in medicinal chemistry, particularly in the development of biologically active molecules.
(2-chloro-4-methylphenyl)thiourea structure
57005-14-8 structure
商品名:(2-chloro-4-methylphenyl)thiourea
CAS番号:57005-14-8
MF:C8H9N2SCl
メガワット:200.68846
MDL:MFCD00060432
CID:946327
PubChem ID:3674928

(2-chloro-4-methylphenyl)thiourea 化学的及び物理的性質

名前と識別子

    • (2-chloro-4-methylphenyl)thiourea
    • (2-chloro-4-methyl-phenyl)thiourea
    • 2-Chloro-4-methylphenylthiourea
    • 2-Chloro-4-methyl-phenylthiourea
    • AC1MUZBX
    • CTK1H3169
    • NSC523949
    • DS-007726
    • DTXSID80394914
    • EN300-252234
    • N-(2-Chloro-4-methylphenyl)thiourea
    • 1-(2-Chloro-4-methylphenyl)thiourea
    • AKOS009156268
    • 57005-14-8
    • NSC-523949
    • SCHEMBL11164506
    • MDL: MFCD00060432
    • インチ: InChI=1S/C8H9ClN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
    • InChIKey: GNNRBIUCWVOVQD-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C=C1)NC(=S)N)Cl

計算された属性

  • せいみつぶんしりょう: 200.01767
  • どういたいしつりょう: 200.017
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 70.1Ų

じっけんとくせい

  • 密度みつど: 1.376
  • ふってん: 310.5°C at 760 mmHg
  • フラッシュポイント: 141.6°C
  • 屈折率: 1.7
  • PSA: 38.05
  • LogP: 3.07720

(2-chloro-4-methylphenyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-252234-0.05g
(2-chloro-4-methylphenyl)thiourea
57005-14-8 95%
0.05g
$69.0 2024-06-19
Enamine
EN300-252234-5.0g
(2-chloro-4-methylphenyl)thiourea
57005-14-8 95%
5.0g
$1115.0 2024-06-19
TRC
C376938-250mg
(2-chloro-4-methylphenyl)thiourea
57005-14-8
250mg
$ 320.00 2022-04-01
Enamine
EN300-252234-10g
(2-chloro-4-methylphenyl)thiourea
57005-14-8 95%
10g
$1654.0 2023-09-14
1PlusChem
1P01C33A-2.5g
(2-chloro-4-methylphenyl)thiourea
57005-14-8 95%
2.5g
$994.00 2023-12-16
A2B Chem LLC
AW42694-50mg
(2-chloro-4-methylphenyl)thiourea
57005-14-8 95%
50mg
$108.00 2024-04-19
A2B Chem LLC
AW42694-1g
(2-chloro-4-methylphenyl)thiourea
57005-14-8 95%
1g
$441.00 2024-04-19
Aaron
AR01C3BM-100mg
(2-chloro-4-methylphenyl)thiourea
57005-14-8 95%
100mg
$170.00 2025-02-09
Aaron
AR01C3BM-5g
(2-chloro-4-methylphenyl)thiourea
57005-14-8 95%
5g
$1559.00 2023-12-14
A2B Chem LLC
AW42694-250mg
(2-chloro-4-methylphenyl)thiourea
57005-14-8 95%
250mg
$192.00 2024-04-19

(2-chloro-4-methylphenyl)thiourea 関連文献

Related Articles

(2-chloro-4-methylphenyl)thioureaに関する追加情報

Comprehensive Analysis of (2-chloro-4-methylphenyl)thiourea (CAS No. 57005-14-8): Properties, Applications, and Industry Trends

(2-chloro-4-methylphenyl)thiourea (CAS No. 57005-14-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound's thiourea backbone, combined with a chloro-methylphenyl substitution, enables versatile reactivity, making it valuable for synthesizing heterocyclic derivatives. Recent studies highlight its potential as a building block for bioactive intermediates, aligning with the growing demand for sustainable chemical synthesis.

In the context of green chemistry, researchers are exploring 57005-14-8 as a precursor for low-toxicity agrochemicals, addressing global concerns about environmental persistence. Its chloro-aromatic moiety allows selective modifications, a feature frequently searched in structure-activity relationship (SAR) studies. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for fine chemical applications.

The compound’s thermal stability (decomposition point: 210–215°C) and solubility profile (soluble in polar aprotic solvents like DMSO) make it suitable for high-temperature reactions. Industry forums often discuss its role in catalytic cross-coupling processes, a trending topic in organosulfur chemistry. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper PPE (personal protective equipment) is recommended during lab-scale use.

Emerging applications include its use in photoactive materials, where the thiourea group acts as an electron donor. Patent analyses reveal increasing filings for 57005-14-8-based OLED precursors, reflecting the electronics industry’s focus on energy-efficient displays. Computational chemistry models predict its potential in molecular recognition systems, a hot topic in supramolecular chemistry research.

Supply chain data indicates steady availability of (2-chloro-4-methylphenyl)thiourea from specialty chemical suppliers, with pricing influenced by raw material fluctuations. Quality certifications (e.g., ISO 9001) are crucial for buyers, as emphasized in B2B procurement queries. Storage recommendations include ambient-temperature inert atmospheres to prevent oxidative degradation, a frequent concern in long-term stability studies.

Future research directions may explore its bioconjugation potential for targeted drug delivery systems, leveraging the chloromethyl group’s reactivity. Environmental fate studies (e.g., OECD 301 biodegradability tests) are anticipated to grow, responding to ESG (Environmental, Social, Governance) compliance demands. This positions CAS 57005-14-8 as a compound bridging traditional synthesis and innovative material science.

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